Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate is a high-purity oxalate ester designed for peroxyoxalate chemiluminescence (PO-CL) systems. [1] Like the benchmark compound bis(2,4,6-trichlorophenyl) oxalate (TCPO), it reacts with an oxidant (e.g., hydrogen peroxide) and a fluorophore to generate light, a principle widely used in analytical assays and commercial glow products. [2] The defining feature of this specific molecule is the inclusion of a pentyloxycarbonyl group on each phenyl ring. This structural modification is intentionally designed to significantly alter the compound's solubility and compatibility with organic solvents, addressing a key limitation of simpler, less-soluble aryl oxalates. [3]
Substituting this compound with a more common but structurally simpler analog like bis(2,4,6-trichlorophenyl) oxalate (TCPO) is likely to fail without complete system reformulation. The pentyloxycarbonyl group is engineered to enhance solubility in specific organic media, a critical factor for preparing stable, high-concentration stock solutions or for use in formulations with lower polarity. [1] Attempting a direct replacement with the less-soluble TCPO can lead to compound precipitation, limited dynamic range in analytical applications, and unpredictable chemiluminescence kinetics. The choice of oxalate ester is intrinsically linked to the solvent, catalyst, and fluorophore, making seemingly similar compounds non-interchangeable from a procurement and process-development standpoint. [2]
The primary procurement driver for this compound is its enhanced solubility, conferred by the pentyloxycarbonyl side chains. While direct solubility data for this specific isomer is not available in comparative studies, research on analogous structures confirms the effectiveness of this design principle. For example, the addition of an alkoxycarbonyl moiety to a nitrophenyl oxalate core was shown to increase solubility in acetone from <1 mM to over 760 mM. [1] This dramatic increase in solubility is critical for preparing concentrated, stable stock solutions and preventing precipitation during storage or use, a known process limitation of simpler aryl oxalates like TCPO.
| Evidence Dimension | Solubility in Acetone |
| Target Compound Data | Designed for high solubility; expected to be significantly >1 mM based on structural analogy. |
| Comparator Or Baseline | Baseline aryl oxalates (e.g., DNPO): <1 mM. [<a href="https://pubs.rsc.org/en/content/articlelanding/1995/p2/p29950002345" target="_blank">1</a>] Analogous alkoxycarbonyl-substituted oxalate (bis[4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl] oxalate): 767 mM. [<a href="https://pubs.rsc.org/en/content/articlelanding/1995/p2/p29950002345" target="_blank">1</a>] |
| Quantified Difference | >700-fold increase demonstrated for analogous alkoxycarbonyl-substituted structure vs. baseline. [<a href="https://pubs.rsc.org/en/content/articlelanding/1995/p2/p29950002345" target="_blank">1</a>] |
| Conditions | Solubility measured in acetone at ambient temperature. |
Superior solubility allows for more flexible and robust formulation development, higher concentration assays, and improved lot-to-lot reproducibility by avoiding precipitation issues common with TCPO.
This compound is a crystalline solid with a defined melting point of 76-80 °C. This contrasts with amorphous or lower-melting-point materials and provides a clear physical parameter for identity confirmation, purity assessment, and process control during formulation. A consistent and sharp melting range is an indicator of high purity, which is essential for achieving reproducible chemiluminescence kinetics and quantum yields in sensitive analytical applications.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 76-80 °C |
| Comparator Or Baseline | Benchmark TCPO: 191-193 °C. Benchmark DNPO: 194-196 °C. |
| Quantified Difference | Significantly lower melting point than common benchmarks. |
| Conditions | Standard analytical conditions. |
The distinct and lower melting point allows for easier incorporation into certain melt-based or solvent-based formulations at moderate temperatures and serves as a reliable quality control parameter for incoming material inspection.
The enhanced solubility of this compound makes it the right choice for developing concentrated reagents for high-throughput screening or automated analytical platforms where space is limited and long-term solution stability is required. [1] This avoids the need for complex solvent systems or frequent reagent preparation associated with less soluble oxalates.
Due to its lipophilic pentyloxycarbonyl groups, this oxalate is well-suited for formulations based on less polar solvents like esters (e.g., ethyl acetate) or for modern phthalate-free formulations. This allows for compliance with updated regulatory standards while maintaining high performance, a challenge for legacy compounds like TCPO that have historically relied on phthalate solvents.
In the manufacturing of chemiluminescent products, the defined melting point and high purity of this material provide critical quality control checkpoints. Its superior solubility ensures homogeneous mixing, preventing 'hot spots' or crystallization defects in the final product, leading to more uniform and reliable light output.